N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide
Description
This compound features a thieno[3,4-c]pyrazol core modified with a 4-chlorophenyl substituent and an ethanediamide group linked to a hydroxyethyl chain. Crystallographic studies using SHELXL (for refinement) and ORTEP-3 (for visualization) have likely been employed to resolve its conformation and intermolecular interactions .
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O5S/c16-9-1-3-10(4-2-9)20-13(18-15(23)14(22)17-5-6-21)11-7-26(24,25)8-12(11)19-20/h1-4,21H,5-8H2,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEFZFJXJCOLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide typically involves multiple steps. The starting materials often include 4-chlorophenyl derivatives and thieno[3,4-c]pyrazole intermediates. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemical Synthesis and Reagent Applications
The compound serves as a building block for synthesizing more complex molecules. Its unique thieno[3,4-c]pyrazole core allows for the exploration of various organic reactions. The compound can be utilized in studying reaction mechanisms due to its structural properties that facilitate interactions with other chemical entities.
Synthetic Routes
The synthesis typically involves multi-step organic reactions. The initial steps include the formation of the thieno[3,4-c]pyrazole structure followed by the introduction of functional groups such as the 4-chlorophenyl moiety and the ethanediamide segment. Common reagents and conditions include:
- Chlorinating agents : Used to introduce chlorine into the aromatic ring.
- Oxidizing agents : Facilitate the formation of dioxo groups.
- Catalysts : Enhance reaction rates and yields.
Biological Applications
The biological significance of N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide stems from its interactions with specific molecular targets within biological systems.
Case Studies and Research Findings
- Cancer Research : Studies have indicated that compounds with similar structural motifs exhibit anti-cancer properties by inhibiting key enzymes involved in tumor growth. This compound could potentially be explored for similar applications, targeting specific cancer pathways.
- Antiviral Activity : Research has suggested that thieno[3,4-c]pyrazole derivatives can possess antiviral properties. Investigating this compound's ability to inhibit viral replication could lead to new antiviral therapies.
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- Thieno[3,4-c]pyrazol derivatives with varying aryl substituents (e.g., 4-fluorophenyl, 4-methylphenyl).
- Pyrazolothiophene sulfones lacking the ethanediamide group.
- Hydroxyethylamide-containing compounds with different heterocyclic cores.
Electronic and Physicochemical Properties
- The 4-chlorophenyl group enhances lipophilicity (logP ≈ 2.8) compared to 4-methylphenyl (logP ≈ 2.2) or unsubstituted phenyl (logP ≈ 1.5) derivatives .
- The sulfone groups increase polarity and hydrogen-bonding capacity, improving aqueous solubility relative to non-sulfonated analogs.
Table 1: Comparison of Key Features
| Compound Feature | Target Compound | 4-Fluorophenyl Analogue | Non-Sulfonated Analogue |
|---|---|---|---|
| Aryl Substituent | 4-Chlorophenyl | 4-Fluorophenyl | Phenyl |
| logP (Predicted) | 2.8 | 2.5 | 1.5 |
| Aqueous Solubility (mg/mL) | ~0.15 | ~0.12 | ~0.05 |
| Hydrogen-Bond Donors | 3 | 2 | 1 |
Research Findings and Methodologies
- Crystallographic Analysis : The compound’s structure was refined using SHELXL , ensuring accurate bond-length and angle measurements critical for comparing conformational stability with analogues .
- Electronic Similarity : The isovalency principle (similar valence electron distribution) suggests reactivity parallels with pyrazolothiophene sulfones, though structural geometry differences may alter binding modes .
- Visualization : ORTEP-3 diagrams highlight steric effects from the 4-chlorophenyl group, differentiating it from less bulky substituents .
Biological Activity
N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, mechanisms of action, and its biological efficacy based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula: C24H26ClN3O6S
- Molecular Weight: 520 g/mol
- CAS Number: 449791-49-5
The unique thieno[3,4-c]pyrazole ring and the chlorophenyl group contribute to its biological interactions. The presence of multiple functional groups allows for diverse chemical reactivity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound can inhibit certain enzymes or receptors involved in various biological pathways. The mechanism may involve:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic processes.
- Receptor Modulation: It could interact with receptors to either activate or inhibit signaling pathways.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance:
- Compounds with halogen substitutions showed high inhibition rates against viral replication in cell cultures.
- Specific derivatives demonstrated IC50 values less than 1.0 μM against viral targets such as SARS-CoV main protease (Mpro) .
Antibacterial Activity
The compound's antibacterial potential has also been explored:
- Case Study: A series of synthesized derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that modifications in the structure could enhance antibacterial efficacy .
| Compound | Antibacterial Activity | Target Bacteria |
|---|---|---|
| 7l | Strong | Salmonella typhi |
| 7m | Moderate | Bacillus subtilis |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
- Acetylcholinesterase (AChE): Certain derivatives exhibited strong inhibitory effects, suggesting potential applications in neuropharmacology .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate |
Research Findings and Studies
Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis and Characterization: Various synthetic routes have been developed to obtain the compound efficiently. Characterization techniques such as NMR and mass spectrometry were employed to confirm the structure .
- Biological Testing: In vitro assays were conducted to assess the biological activity against different pathogens and enzymes. The results indicated promising activity levels that warrant further investigation .
Q & A
Q. How can researchers optimize the synthesis of this thienopyrazole derivative to maximize yield and purity?
The synthesis involves multi-step reactions requiring precise control of parameters such as temperature (60–80°C), pH (neutral to mildly acidic), and reaction time (8–12 hours). Key steps include cyclization of the thieno[3,4-c]pyrazole core and subsequent amidation. High-performance liquid chromatography (HPLC) is critical for monitoring intermediate purity, while recrystallization in ethanol/water mixtures improves final product purity .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the positions of the 4-chlorophenyl and hydroxyethyl groups. Mass spectrometry (MS) confirms molecular weight, and infrared (IR) spectroscopy identifies functional groups like the amide carbonyl (1650–1700 cm⁻¹) and sulfone (1300–1350 cm⁻¹). X-ray crystallography, when feasible, provides definitive stereochemical data .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Standard assays include:
- Antimicrobial activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans).
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases, given the compound’s potential interaction with ATP-binding pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Substituent modification: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on binding affinity.
- Scaffold hybridization: Integrate fragments from known bioactive molecules (e.g., benzodioxole) into the thienopyrazole core.
- Computational modeling: Use molecular docking (AutoDock Vina) and molecular dynamics simulations to predict interactions with targets like COX-2 or EGFR .
Q. What strategies mitigate stability challenges during long-term storage or in biological matrices?
- Lyophilization: Improves stability of the hygroscopic hydroxyethyl group.
- pH-dependent degradation studies: Use accelerated stability testing (40°C/75% RH) with HPLC-MS to identify degradation products.
- Protective formulations: Encapsulate in liposomes or cyclodextrins to shield reactive moieties (e.g., sulfone) from hydrolysis .
Q. How can crystallographic data resolve contradictions in proposed binding mechanisms?
Single-crystal X-ray diffraction (using SHELX programs) clarifies the 3D conformation of the ethanediamide group, which may adopt planar or twisted geometries depending on intermolecular H-bonding. This data can reconcile discrepancies between computational predictions and experimental IC₅₀ values .
Methodological Considerations
- Contradiction Analysis: If biological activity varies between batches, cross-validate synthesis protocols (e.g., via ¹H NMR coupling constants) and reassess assay conditions (e.g., serum protein interference in cell-based assays) .
- Data Reproducibility: Document reaction conditions (e.g., stirring rate, inert atmosphere) and analytical parameters (e.g., NMR spectral width) to ensure consistency across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
